molecular formula C8H8Br2O B035038 2-Bromo-5-methoxybenzyl bromide CAS No. 19614-12-1

2-Bromo-5-methoxybenzyl bromide

Cat. No. B035038
CAS RN: 19614-12-1
M. Wt: 279.96 g/mol
InChI Key: MURVUTUZSUEIGI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzyl bromide is a brominated aromatic compound, potentially valuable in organic synthesis due to its reactive bromide groups and methoxy substitution. These characteristics may afford it a role in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Synthesis Analysis

While direct synthesis details for 2-Bromo-5-methoxybenzyl bromide were not found, related compounds, such as 4-Methoxybenzyl group derivatives, have been synthesized through reactions involving bromination and methoxylation processes. For instance, Takaku and Kamaike (1982) described the synthesis of oligoribonucleotides using a 4-methoxybenzyl group as a new protecting group, which involves reactions with 4-methoxybenzyl bromide in the presence of sodium hydride (Takaku & Kamaike, 1982).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or spectroscopic methods to elucidate the arrangement of atoms within a molecule. For compounds similar to 2-Bromo-5-methoxybenzyl bromide, studies have determined crystal structures and analyzed molecular geometries, demonstrating the influence of substituents on molecular conformation and interactions (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-Bromo-5-methoxybenzyl bromide is likely influenced by the presence of the bromide and methoxy groups, which can participate in various organic reactions. For example, brominated compounds are often used in nucleophilic substitution reactions due to the leaving group ability of bromide. Similar brominated aromatic compounds have been explored for their reactivity in forming complex structures and as intermediates in organic synthesis (Nakatani et al., 1984).

Scientific Research Applications

  • Protein Modification and Analysis :

    • 2-Hydroxy-5-nitrobenzyl bromide is used for modifying tryptophan residues in membrane proteins. This modification aids in separating and bleaching modified molecules, useful in studying protein structures and functions (Sabés, Torres, Duñach, & Padrós, 1988).
    • 2-Methoxy-5-nitrobenzyl bromide acts as an environmentally sensitive protein reagent. It exhibits different specificity and reactivity from its 2-hydroxy counterpart, offering potential for diverse enzyme studies (Horton, Kelly, & Koshland, 1965).
  • Chemical Synthesis and Protection :

    • In chemical synthesis, compounds like 4-methoxybenzyl group protect specific functional groups during reactions. For example, it effectively protects the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides (Takaku & Kamaike, 1982).
    • The use of dimethoxymethane with tin(II) bromide and bromomethyl methyl ether converts p-methoxybenzyl ethers into methoxymethyl ethers. This showcases the role of these compounds in selective chemical transformations (Oriyama, Kimura, & Koga, 1994).
  • Pharmaceutical and Medical Research :

    • Some derivatives of p-methoxybenzyl bromide are studied for their potential as psychoactive substances. These compounds are structurally similar to amphetamine and NBOMe drugs, indicating their potential in pharmaceutical applications (Abiedalla, Almalki, Deruiter, & Clark, 2021).
    • The zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which may include structures related to 2-Bromo-5-methoxybenzyl bromide, has high singlet oxygen quantum yield. This suggests its potential use in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

2-Bromo-5-methoxybenzyl bromide is classified as corrosive to metals, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Relevant Papers Unfortunately, the search results did not provide any specific papers related to 2-Bromo-5-methoxybenzyl bromide .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURVUTUZSUEIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393317
Record name 2-Bromo-5-methoxybenzyl bromide
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybenzyl bromide

CAS RN

19614-12-1
Record name 2-Bromo-5-methoxybenzyl bromide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Bromo-5-methoxybenzyl bromide
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Record name 2-BROMO-5-METHOXYBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-methoxytoluene (50 g, 0.25 mol) in dichloroethane (375 ml), N-bromosuccinimide (48.8 g, 0.275 mol) and AIBN (1.36 g) were added and the reaction was refluxed for 4 h. The cooled solution was filtered and the solvent was evaporated to give a weight of 44.8 g crude 1-Bromo-2-bromomethyl-4-methoxy-benzene (64% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of above-described crude 1-(bromomethyl)-3-methoxybenzene (152.5 g) in 1 L of chloroform a solution of 134 g (0.841 mol) of bromine in 200 ml of chloroform was added dropwise by vigorous stirring at room temperature. The reaction mixture was stirred overnight at ambient temperature and then evaporated to dryness. The residue was triturated with 1000 ml of n-hexane, and the precipitate was filtered off, washed with 100 ml of n-hexane, and then dried in vacuum. An additional amount of the product was obtained by evaporation of mother liquor followed by treatment of the residue with 200 ml of n-hexane. In total, this procedure gave 153 g (55% overall yield for two stages) of 1-bromo-2-(bromomethyl)-4-methoxybenzene. (average of two runs)
Quantity
152.5 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 173 g (0.86 mol) of 1-bromo-4-methoxy-2-methylbenzene in 850 ml of CCl4 153 g (0.86 mol) of NBS and 1.0 g of (PhCOO)2 were added at room temperature. This mixture was refluxed for 16 h, cooled to room temperature, and then filtered through glass frit (G2). The precipitate was additionally washed by 2×150 ml of CCl4. The combined filtrate was evaporated to dryness, and the residue was triturated with 600 ml of n-hexane. The precipitate was filtered off (G3 glass frit), washed by 50 ml of n-hexane, and dried in vacuum. This procedure gave 121 g of the title product. Additional amount of the product was obtained by evaporation of a mother liquor followed by crystallization of the residue from 200 ml of n-hexane at −25° C. In total, 157 g (65%; or 56% overall yield for two stages) of 1-bromo-2-(bromomethyl)-4-methoxybenzene has been isolated.
Quantity
173 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(PhCOO)2
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 1000-mL round-bottom flask, was placed a solution of 1-bromo-4-methoxy-2-methylbenzene (20 g, 100.00 mmol, 1.00 equiv) in CCl4 (200 mL). Then NBS (19.58 g, 110.00 mmol, 1.10 equiv) and BPO (1.21 g, 5.00 mmol, 0.05 equiv) were added. The resulting solution was heated to reflux for 7 hs in an oil bath. The resulting solids were filtered out. The filtrate was concentrated under vacuum and applied onto a silica gel column with ethyl acetate/petroleum ether (1:500). This resulted in 5.9 g (21%) of 1-bromo-2-(bromomethyl)-4-methoxybenzene as a light yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
19.58 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Azobisisobutyronitrile (0.60 g) was added to a mixture of 2-bromo-5-methoxytoluene (77.38 g, 384 mmol), 5,5-dimethy-1,3-dibromohydantoin (57.5 g, 200 mmol) and chlorobenzene (1500 mL), followed by stirring at 70° C. for 2 hours. Azobisisobutyronitrile (0.60 g) was added thereto again and stirred for another 1 hour. A 10% aqueous sodium thiosulfate solution (500 mL) was added to the reaction mixture, and the resulting mixture was washed with a saturated aqueous sodium chloride solution. The mixture washed was dried over anhydrous magnesium sulfate and then concentrated to dryness to obtain a crude product of 2-bromo-5-methoxybenzyl bromide. Thereto was added 100 mL of ice-cooled hexane to obtain a homogeneous slurry, which was filtered. The residue was washed with 100 mL of ice-cooled hexane and then dried under reduced pressure to obtain 65.75 g (235 mmol, 61.1%) of 2-bromo-5-methoxybenzyl bromide.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
77.38 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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